Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylindole with ethyl chloroformate to form ethyl 2-methylindole-3-carboxylate. This intermediate is then subjected to sulfonylation using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group enhances the compound’s binding affinity and specificity by forming strong interactions with the target site. This can lead to inhibition or modulation of the target’s activity, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate: shares similarities with other trifluoromethyl-substituted indoles and sulfonyl-containing compounds.
Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Triazoles with trifluoromethyl groups: These compounds are known for their DNA-binding properties and potential as anticancer agents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethylsulfonyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethylsulfonyloxy)-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5S/c1-3-21-12(18)11-7(2)17-10-5-4-8(6-9(10)11)22-23(19,20)13(14,15)16/h4-6,17H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPAMOPSEBTICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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